molecular formula C11H13NO4 B174559 Methyl 2-(2-methoxyacetamido)benzoate CAS No. 134017-42-8

Methyl 2-(2-methoxyacetamido)benzoate

Cat. No.: B174559
CAS No.: 134017-42-8
M. Wt: 223.22 g/mol
InChI Key: ZQSAWKDSWWJRGP-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyacetamido)benzoate is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid and is characterized by the presence of a methoxyacetamido group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxyacetamido)benzoate typically involves the esterification of 2-(2-methoxyacetamido)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyacetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy and acetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl 2-(2-methoxyacetamido)benzoate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyacetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetamido group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: Similar in structure but lacks the acetamido group.

    Methyl 2-acetamidobenzoate: Similar but lacks the methoxy group.

    Methyl 2-(2-hydroxyacetamido)benzoate: Similar but has a hydroxy group instead of a methoxy group.

Uniqueness

Methyl 2-(2-methoxyacetamido)benzoate is unique due to the presence of both methoxy and acetamido groups, which confer specific chemical properties and reactivity. This dual functionality makes it a versatile compound for various research applications.

Biological Activity

Methyl 2-(2-methoxyacetamido)benzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound, with the chemical formula C11_{11}H13_{13}N1_{1}O3_{3}, features a methoxy group and an acetamido group attached to a benzoate structure. This configuration allows for various interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy and acetamido groups can form hydrogen bonds and other non-covalent interactions, which may alter the function of these molecular targets. The compound's mechanism of action is still under investigation, but preliminary studies suggest it may be involved in enzyme inhibition and modulation of protein interactions.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzoic acid have shown antifungal and antibacterial properties, suggesting that this compound may also possess similar activities .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of methyl benzoates on human cell lines. For example, methyl benzoate derivatives demonstrated varying degrees of cytotoxicity against HEK293 (human kidney) and CACO2 (human colon) cells. Concentrations exceeding 5.5 mM were particularly detrimental, leading to over 90% reduction in cell viability in certain assays . While specific data on this compound is limited, these findings suggest a potential for cytotoxic effects that warrant further exploration.

Study on Structure-Activity Relationships

A study focused on the structure-activity relationships (SAR) of benzoate derivatives highlighted the importance of functional groups in determining biological activity. The presence of methoxy and acetamido groups was linked to enhanced activity against certain pathogens, indicating that modifications to the benzoate core can significantly influence efficacy .

Synthesis and Applications

This compound serves as a valuable precursor in organic synthesis, particularly in the development of bioactive compounds. Its versatility allows it to be employed in creating new pharmaceuticals with potential applications across various therapeutic areas, including anti-inflammatory and anticancer drugs .

Summary Table of Biological Activities

Biological Activity Description References
AntimicrobialPotential antifungal and antibacterial properties
CytotoxicityInhibitory effects on human cell lines at high concentrations
Enzyme InhibitionPossible modulation of enzyme activity through structural interactions
Synthetic ApplicationsPrecursor for developing new bioactive compounds

Properties

IUPAC Name

methyl 2-[(2-methoxyacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-7-10(13)12-9-6-4-3-5-8(9)11(14)16-2/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSAWKDSWWJRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356901
Record name Methyl 2-(2-methoxyacetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134017-42-8
Record name Methyl 2-(2-methoxyacetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.02 g (20 mmol) of methyl anthranilate in 30 ml of methylene chloride was added 2.22 g (22 mmol) of triethylamine. Into the mixture, a solution of 2.39 g (22 mmol) of methoxyacetyl chloride in 15 ml of methylene chloride was dropwise added under chilling with ice. The resulting mixture was then stirred for 1 hour. After adding ice, the stirred mixture was made alkaline by addition of 1 N aqueous sodium hydroxide and then extracted with chloroform. The organic portion was collected and washed sequentially with 3 N HCl, 6 N HCl, water and saturated aqueous sodium chloride. The washed chloroform portion was dried over anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure to obtain 3.6 g of the desired compound.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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